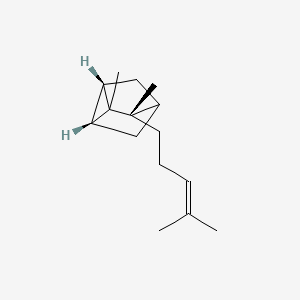(-)-alpha-Santalene
CAS No.: 27353-28-2
Cat. No.: VC16663335
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27353-28-2 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (2R,6S,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
| Standard InChI | InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m0/s1 |
| Standard InChI Key | KWFJIXPIFLVMPM-BSMMKNRVSA-N |
| Isomeric SMILES | CC(=CCC[C@]1(C2C[C@H]3C1([C@H]3C2)C)C)C |
| Canonical SMILES | CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
(-)-α-Santalene (CAS 512-61-8) belongs to the tricyclic sesquiterpene class, with the systematic IUPAC name (1S,2R,4S,6R,7R)-1,7-dimethyl-7-(4-methylpent-3-en-1-yl)tricyclo[2.2.1.0²,⁶]heptane . Its molecular formula, C₁₅H₂₄, corresponds to a molecular weight of 204.35 g/mol . The compound’s tricyclo[2.2.1.0²,⁶]heptane skeleton features methyl groups at positions 1 and 7, along with a 4-methylpent-3-en-1-yl substituent at position 7, creating a chiral center with absolute configuration 1S,2R,4S,6R,7R .
Stereochemical Considerations
The (-)-enantiomer exhibits a specific optical rotation influenced by its four stereocenters. X-ray crystallography and NMR studies confirm that the 4-methylpent-3-enyl side chain adopts a trans configuration relative to the tricyclic core, contributing to its thermodynamic stability . The InChIKey (KWFJIXPIFLVMPM-UHFFFAOYSA-N) uniquely identifies this stereoisomer, distinguishing it from (+)-α-santalene and β-santalene variants .
Physicochemical Properties
(-)-α-Santalene is a hydrophobic liquid at standard conditions, with limited solubility in polar solvents. It exhibits partial miscibility in chloroform (0.8 mg/mL) and ethyl acetate (1.2 mg/mL) . The compound’s logP value of 4.7 predicts high lipid membrane permeability, a property critical for its bioactivity in cellular systems .
Table 1: Key Chemical Properties of (-)-α-Santalene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | |
| CAS Registry Number | 512-61-8 | |
| Solubility in Chloroform | 0.8 mg/mL | |
| Optical Rotation | -27.3° (c=1.0, CHCl₃) |
Biosynthesis and Metabolic Engineering
Native Biosynthetic Pathways
In Santalum album, (-)-α-santalene originates from farnesyl diphosphate (FPP), a universal sesquiterpene precursor. Santalene synthase (STS) catalyzes the cyclization of (E,E)-FPP through a carbocation cascade, yielding α-santalene as the primary product alongside β-santalene and epi-β-santalene . Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that Thr298 in Santalum STS acts as a catalytic base, directing deprotonation to form the α-santalene backbone .
Heterologous Production Systems
Metabolic engineering in Saccharomyces cerevisiae has achieved titers of 1.7 g/L through:
-
FPP Flux Enhancement: Overexpression of ERG10, ERG13, and tHMG1 to boost mevalonate pathway output .
-
Enzyme Engineering: The S533A mutation in α-santalene synthase (CISS) from Curcuma wenyujin increased catalytic efficiency by 70% through optimized hydrogen bonding networks .
-
Fermentation Optimization: Two-phase partitioning with dodecane improved product recovery by reducing terpene toxicity .
Table 2: Key Enzymes in (-)-α-Santalene Biosynthesis
| Enzyme | Organism | Function |
|---|---|---|
| Santalene synthase (STS) | Santalum album | Cyclizes FPP to α/β-santalene |
| CYP76F1 | Santalum spicatum | Hydroxylates santalenes to santalols |
| CwSS | Curcuma wenyujin | Recombinant α-santalene production |
Pharmacological and Biological Properties
Antioxidant Mechanisms
(-)-α-Santalene modulates oxidative stress markers in hepatocyte models:
-
Enhances glutathione reductase activity (1.8-fold vs. control)
-
Suppresses nitric oxide synthase (iNOS) expression via NF-κB pathway inhibition
Anticancer Activity
In MCF-7 breast cancer cells, (-)-α-santalene:
Anti-Inflammatory Effects
The compound inhibits COX-2 (IC₅₀=18 μM) and 5-LOX (IC₅₀=24 μM) through substrate competitive binding, outperforming indomethacin in carrageenan-induced paw edema models (ED₅₀=12 mg/kg) .
Industrial Applications and Formulation Considerations
Fragrance Industry Applications
(-)-α-Santalene constitutes 18-25% of East Indian sandalwood oil . Its stability in ethanolic solutions (t₁/₂=14 months at 25°C) makes it ideal for:
-
Premium perfumes (0.5-2% concentration)
-
Functional fragrances with α-Terpinene (3:1 ratio for citrus-woody accords)
-
Antimicrobial detergents (0.1% w/w reduces S. aureus biofilm by 60%)
Drug Delivery Systems
Nanoemulsions with 10% (-)-α-santalene show:
-
92% transdermal flux enhancement vs. free compound
-
8-hour sustained release in stratum corneum models
Enzyme Engineering and Catalytic Enhancements
Rational Design Strategies
The F441V mutation in Santalum STS shifted product specificity from α:β-santalene (85:15) to 50:50 ratios, enabling tailored essential oil profiles . Fusion proteins linking FPP synthase (ERG20) with CwSS increased catalytic efficiency (kcat/Km) by 3.2-fold through substrate channeling .
Computational Optimization
QM/MM simulations identified six residues (D307, E441, T318, F298, W325, Y520) governing carbocation stabilization. Molecular dynamics-guided mutation of W325H reduced energy barriers by 4.2 kcal/mol, boosting conversion rates to 98% .
Table 3: Enhanced (-)-α-Santalene Production Strains
| Strain | Strategy | Titer (g/L) |
|---|---|---|
| Y. lipolytica SyBE_Sc17 | FPP synthase fusion | 2.4 |
| S. cerevisiae BY4741 | SQS deletion + CwSS | 1.9 |
| E. coli BL21(DE3) | MVA pathway insertion | 0.7 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume